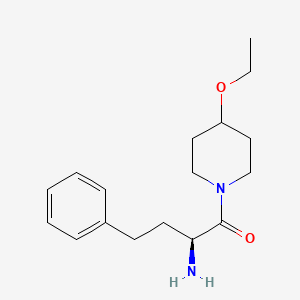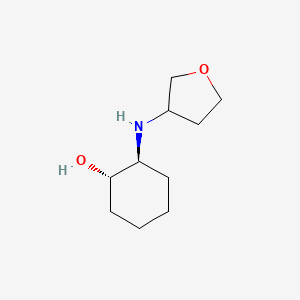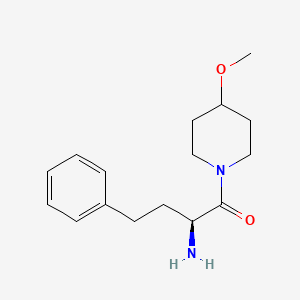
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity due to its cognitive enhancing effects. It was first synthesized in Russia in the early 1990s and has since been studied extensively for its potential applications in improving memory and cognitive function.
Mécanisme D'action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by increasing the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF). These proteins play a crucial role in the growth, survival, and maintenance of neurons in the brain. Noopept is also believed to enhance the activity of glutamate receptors, which are involved in learning and memory.
Biochemical and Physiological Effects:
Noopept has been shown to have several biochemical and physiological effects on the brain. It can increase the levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning. It can also increase the levels of dopamine and serotonin, which are neurotransmitters that regulate mood and motivation. Noopept has also been shown to have antioxidant properties, which can protect the brain from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Noopept in lab experiments is its low toxicity and high bioavailability. It can easily cross the blood-brain barrier and reach the brain, making it an effective compound for studying cognitive function. However, one of the limitations of using Noopept is its short half-life, which means that it needs to be administered frequently to maintain its effects.
Orientations Futures
There are several future directions for research on Noopept. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals, particularly in the elderly. Further research is also needed to fully understand the mechanism of action of Noopept and its long-term effects on the brain.
Méthodes De Synthèse
The synthesis of Noopept involves the reaction of (2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-oneyl-L-prolylglycine with ethyl ester in the presence of a catalyst. This results in the formation of the final product, Noopept, which is a white crystalline powder. The synthesis process is relatively simple and cost-effective, making it a popular compound for research purposes.
Applications De Recherche Scientifique
Noopept has been extensively studied for its potential therapeutic applications in treating cognitive disorders such as Alzheimer's disease and dementia. It has also been investigated for its potential use in improving memory and cognitive function in healthy individuals. Several studies have shown that Noopept can improve memory and learning, as well as enhance attention and focus.
Propriétés
IUPAC Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-2-21-15-10-12-19(13-11-15)17(20)16(18)9-8-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13,18H2,1H3/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCYOZVHDMRWAI-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1)C(=O)C(CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1CCN(CC1)C(=O)[C@H](CCC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-1-(4-ethoxypiperidin-1-yl)-4-phenylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]oxane-4-carboxylic acid](/img/structure/B6632706.png)

![4-[[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B6632719.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B6632720.png)

![2-[[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]amino]methyl]-3-methylbutanoic acid](/img/structure/B6632734.png)
![N-[2-[(2R)-pyrrolidin-2-yl]ethyl]-1H-indazole-3-carboxamide](/img/structure/B6632737.png)

![3-methoxy-N-[(3S)-piperidin-3-yl]propane-1-sulfonamide](/img/structure/B6632746.png)
![N-[(2S)-1-hydroxybutan-2-yl]oxane-2-carboxamide](/img/structure/B6632752.png)
![1-(3-fluorophenyl)-N-[(1R)-1-(4-fluorophenyl)ethyl]propan-1-amine](/img/structure/B6632757.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[(E)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide](/img/structure/B6632789.png)
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)